molecular formula C21H27ClN4O4S B11415069 N-(4-chlorobenzyl)-1-({5-[(E)-2-(dimethylamino)vinyl]-3-methylisoxazol-4-yl}sulfonyl)piperidine-3-carboxamide CAS No. 1164538-90-2

N-(4-chlorobenzyl)-1-({5-[(E)-2-(dimethylamino)vinyl]-3-methylisoxazol-4-yl}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11415069
CAS No.: 1164538-90-2
M. Wt: 467.0 g/mol
InChI Key: WXGVUXIMTOUZLU-ZRDIBKRKSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the piperidine derivative with the chlorophenylmethyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups at the chlorophenyl position .

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxazole-containing molecules. Examples include:

  • N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE analogs with different substituents on the piperidine or oxazole rings.
  • Other sulfonyl-containing piperidine derivatives .

Uniqueness

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-1-({5-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-3-METHYL-1,2-OXAZOL-4-YL}SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1164538-90-2

Molecular Formula

C21H27ClN4O4S

Molecular Weight

467.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[[5-[(E)-2-(dimethylamino)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H27ClN4O4S/c1-15-20(19(30-24-15)10-12-25(2)3)31(28,29)26-11-4-5-17(14-26)21(27)23-13-16-6-8-18(22)9-7-16/h6-10,12,17H,4-5,11,13-14H2,1-3H3,(H,23,27)/b12-10+

InChI Key

WXGVUXIMTOUZLU-ZRDIBKRKSA-N

Isomeric SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl)/C=C/N(C)C

Canonical SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl)C=CN(C)C

Origin of Product

United States

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